O-(2-Aminoethyl)-L-serine O-(2-Aminoethyl)-L-serine O-(2-aminoethyl)-L-serine is an L-alpha-amino acid that is L-serine in which the hydroxy group at position 3 is converted to the corresponding 2-aminoethyl ether. An antimetabolic antibiotic obtained from Streptomyces reseoviridofuscus. It has a role as an antimetabolite, an antineoplastic agent, a metabolite and an antimicrobial agent. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 15219-97-3
VCID: VC0096966
InChI: InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
SMILES: C(COCC(C(=O)O)N)N
Molecular Formula: C5H12N2O3
Molecular Weight: 148.16 g/mol

O-(2-Aminoethyl)-L-serine

CAS No.: 15219-97-3

Main Products

VCID: VC0096966

Molecular Formula: C5H12N2O3

Molecular Weight: 148.16 g/mol

O-(2-Aminoethyl)-L-serine - 15219-97-3

CAS No. 15219-97-3
Product Name O-(2-Aminoethyl)-L-serine
Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
IUPAC Name (2S)-2-amino-3-(2-aminoethoxy)propanoic acid
Standard InChI InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
Standard InChIKey SLTGLTLBIVDQKE-BYPYZUCNSA-N
Isomeric SMILES C(COC[C@@H](C(=O)O)N)N
SMILES C(COCC(C(=O)O)N)N
Canonical SMILES C(COCC(C(=O)O)N)N
Description O-(2-aminoethyl)-L-serine is an L-alpha-amino acid that is L-serine in which the hydroxy group at position 3 is converted to the corresponding 2-aminoethyl ether. An antimetabolic antibiotic obtained from Streptomyces reseoviridofuscus. It has a role as an antimetabolite, an antineoplastic agent, a metabolite and an antimicrobial agent. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
Synonyms 3-(2-aminoethoxy)alanine
4-oxalysine
4-oxalysine, (DL)-isomer
4-oxalysine, (L)-isomer
I-677
PubChem Compound 160555
Last Modified Nov 11 2021
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